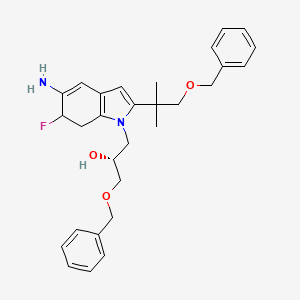![molecular formula C16H15N3O5S2 B2812997 methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251563-17-3](/img/structure/B2812997.png)
methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a useful research compound. Its molecular formula is C16H15N3O5S2 and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinitiator in UV-Curable Inks and Printing
This compound, specifically 2-methyl-4’-(methylthio)-2-morpholinopropiophenone (MTMP), serves as a photoinitiator in UV-curable inks and printing processes. When exposed to ultraviolet (UV) light, MTMP generates free radicals, which initiate polymerization. This property accelerates ink drying during printing and contributes to the production of durable, fast-curing inks used in various applications .
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV Treatment
Researchers have used intermediates derived from this compound to investigate novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV. These inhibitors target the reverse transcriptase enzyme, a critical component of the HIV replication cycle. By inhibiting reverse transcriptase, NNRTIs help suppress viral replication and improve patient outcomes .
Regulation of Central Inflammation
The compound can play a role in regulating central inflammation. Its potential application lies in controlling brain inflammation processes. Further research is needed to explore its mechanism of action and therapeutic implications .
Blood Vessel Adhesives
Although not directly studied with this specific compound, photoinitiators like MTMP have been used in the development of blood vessel adhesives. These adhesives help seal blood vessels during surgical procedures, reducing bleeding and promoting faster wound healing .
Toxicity Studies and Safety Considerations
It’s essential to note that MTMP exhibits cytotoxicity toward normal human peripheral blood mononuclear cells in vitro. Researchers have observed toxicity at a concentration of 250 µg/ml, mediated through a caspase 3/7-dependent mechanism. Safety assessments are crucial when considering its use in medical or industrial applications .
Other Potential Applications
While the above fields represent well-documented applications, ongoing research may uncover additional uses for this compound. Scientists continue to explore its properties, including any antimicrobial, antioxidant, or anticancer effects.
properties
IUPAC Name |
methyl 2-[4-(4-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-24-14(20)10-18-16(21)19(11-5-7-12(25-2)8-6-11)15-13(26(18,22)23)4-3-9-17-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUIMIPWHKQSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812917.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2812920.png)

![3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea](/img/structure/B2812923.png)


![(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid](/img/structure/B2812927.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2812931.png)

![N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812934.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2812937.png)